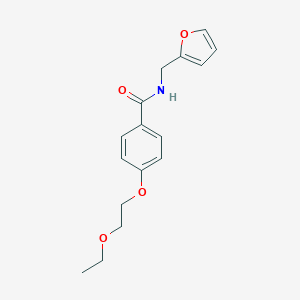
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide, also known as EF24, is a synthetic compound that has shown potential in scientific research due to its various biological properties.
作用機序
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells against oxidative damage. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has also been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic inflammation.
実験室実験の利点と制限
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide is also stable and has a long half-life, which allows for prolonged exposure to cells or animals. However, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has some limitations. It can be difficult to dissolve in aqueous solutions, which may limit its use in some experiments. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide can be toxic at high concentrations, which requires careful dosing in animal studies.
将来の方向性
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has shown promise in preclinical studies for its potential therapeutic applications. Future research could focus on optimizing the synthesis method to improve the yield and purity of 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide. In addition, further studies are needed to elucidate the exact mechanisms by which 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide exerts its biological effects. Clinical trials could be conducted to evaluate the safety and efficacy of 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide as a potential cancer therapy or anti-inflammatory agent. Finally, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide could be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, which could enhance its therapeutic potential.
合成法
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide is synthesized through a multistep process, starting with the reaction of 4-nitrobenzaldehyde and ethylene glycol to form 4-(2-nitroethoxy)benzaldehyde. This intermediate is then reduced to 4-(2-aminoethoxy)benzaldehyde, which is further reacted with 2-furanmethanamine to form 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide.
科学的研究の応用
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
特性
製品名 |
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
4-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H19NO4/c1-2-19-10-11-21-14-7-5-13(6-8-14)16(18)17-12-15-4-3-9-20-15/h3-9H,2,10-12H2,1H3,(H,17,18) |
InChIキー |
CGZVWYBFEXWQII-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
正規SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269298.png)
![N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide](/img/structure/B269301.png)
![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)


![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B269314.png)



![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(pentyloxy)benzamide](/img/structure/B269320.png)
![N-[2-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269321.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)